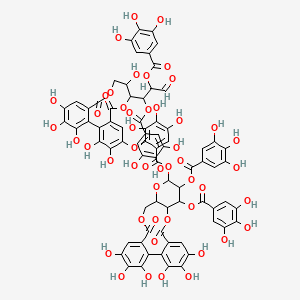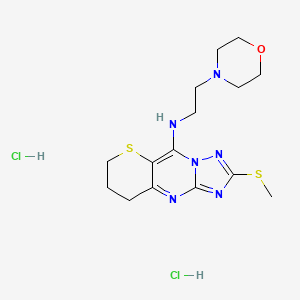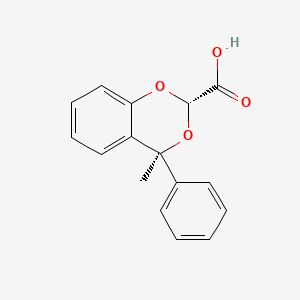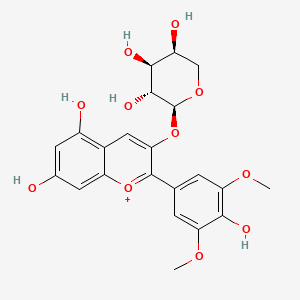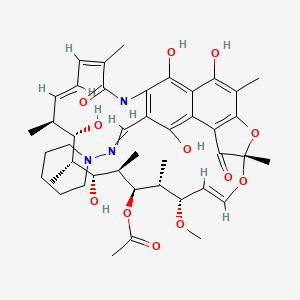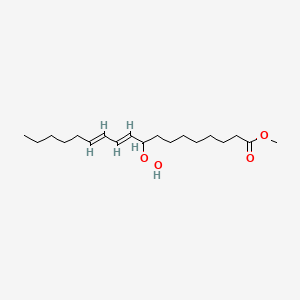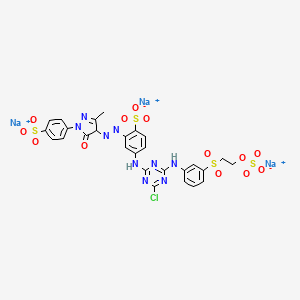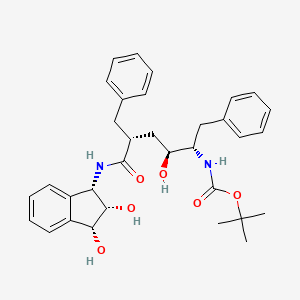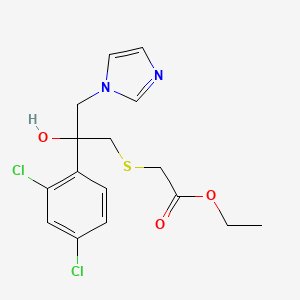
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindole dione core, a piperazine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the isoindole dione core. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines. The next step involves the introduction of the piperazine ring, which can be accomplished through nucleophilic substitution reactions using appropriate piperazine derivatives. Finally, the chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene as the starting material. The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorobenzene, piperazine derivatives, nucleophiles, electrophiles, various solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole dione cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings and various substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups and different core structures.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride is unique due to its combination of an isoindole dione core, a piperazine ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
117992-67-3 |
|---|---|
Fórmula molecular |
C20H21Cl2N3O2 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H20ClN3O2.ClH/c21-17-7-3-4-8-18(17)23-12-9-22(10-13-23)11-14-24-19(25)15-5-1-2-6-16(15)20(24)26;/h1-8H,9-14H2;1H |
Clave InChI |
LEDMLOIHHIKSCV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


